molecular formula C20H20F3N3O2 B2384840 (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109410-48-0

(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Número de catálogo: B2384840
Número CAS: 2109410-48-0
Peso molecular: 391.394
Clave InChI: XIZAZHFFMDUPMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a potent and selective antagonist for the kappa-opioid receptor (KOR). This stereochemically defined compound is of significant interest in neuroscience and neuropharmacology research, primarily for investigating the role of the KOR system in stress, mood disorders, and addiction. The kappa-opioid receptor dynorphin system is implicated in the modulation of dysphoric states, anxiety, and depression . By selectively blocking this receptor, this research chemical helps dissect the neurobiological mechanisms underlying these conditions and has been used in preclinical studies to explore its potential for producing rapid-acting antidepressant effects. Furthermore, its antagonism of KOR is a key mechanism being explored for the treatment of substance use disorders , including cocaine and opioid addiction, as it is believed to counteract the dysphoric and stress-inducing effects that often drive relapse. This carboxamide derivative provides researchers with a critical tool for elucidating KOR-mediated signaling pathways and for validating new therapeutic targets for a range of central nervous system disorders.

Propiedades

IUPAC Name

3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-3-1-2-4-18(17)25-19(27)26-13-5-6-14(26)12-16(11-13)28-15-7-9-24-10-8-15/h1-4,7-10,13-14,16H,5-6,11-12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZAZHFFMDUPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3C(F)(F)F)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo[3.2.1]octane family, which has garnered attention due to its potential pharmacological applications, particularly in the context of neurological and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈F₃N₃O₂
  • Molecular Weight : 380.36 g/mol
  • CAS Number : 1315355-93-1

This compound features a pyridine moiety and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that compounds within the azabicyclo[3.2.1]octane class may interact with various biological targets, including enzymes involved in the endocannabinoid system. Specifically, studies have shown that similar compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties .

Inhibition of NAAA

The inhibition of NAAA leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation. For instance, a related pyrazole derivative demonstrated an IC₅₀ value of 0.042 μM against human NAAA, indicating potent inhibitory activity .

In Vitro Studies

In vitro assays have shown that (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits significant biological activity:

  • Selectivity : The compound has been reported to selectively inhibit human FAAH and acid ceramidase with minimal off-target effects.
  • Potency : Preliminary data suggest that this compound may exhibit low micromolar activity against its intended targets.

Case Studies

A study involving a series of azabicyclo[3.2.1]octane derivatives revealed that modifications to the pyridine ring significantly affected biological potency and selectivity . The structure-activity relationship highlighted that specific substitutions could enhance NAAA inhibition while maintaining favorable pharmacokinetic properties.

Data Tables

CompoundTargetIC₅₀ (μM)Selectivity
Compound ANAAA0.042High
Compound BFAAH0.065Moderate
(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamideNAAATBDTBD

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Differences

The following table highlights critical distinctions between the target compound and its analogs:

Compound Name Substituents (Position) Stereochemistry Pharmacological Target/Activity Key Notes References
(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(pyridin-4-yloxy), N-(2-(trifluoromethyl)phenyl) (1R,5S) Hypothesized: Cannabinoid receptors Ether linkage, meta-substituted aromatic group N/A
(1R,5S)-3-pyridin-4-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide () 3-(pyridin-4-ylsulfonyl), N-[4-(trifluoromethyl)phenyl] (1R,5S) Unreported Sulfonyl group enhances polarity; para-substituted phenyl alters steric interactions
3-(pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide () 3-(pyridin-2-ylsulfonyl), N-(4-(trifluoromethyl)phenyl) Not specified Unreported Pyridine at position 2; para-substitution reduces steric hindrance
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid () 3-(4-chlorophenyl), 8-methyl, 2-carboxylic acid (1R,2S,3S,5S) Unreported Carboxylic acid enhances solubility; chlorophenyl modifies lipophilicity
RTI-371 () 3-(4-chlorophenyl), 5-oxazolyl (1R,2S,3S,5S) Cannabinoid receptor (CB1/CB2) Oxazole ring improves metabolic stability

Pharmacological Implications

A. Substituent Effects
  • Pyridinyloxy vs. Sulfonyl Groups: The target compound’s ether linkage (vs. Sulfonyl groups may improve binding affinity through stronger hydrogen bonding .
  • Aromatic Substitution Patterns: The 2-(trifluoromethyl)phenyl group (meta-substituted) in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., ). Para-substitution often enhances receptor fit in cannabinoid ligands, suggesting meta-substitution may alter selectivity .
B. Stereochemical Influence

The (1R,5S) configuration imposes a specific spatial arrangement, critical for GPCR interactions. For example, RTI-371’s (1R,2S,3S,5S) stereochemistry is essential for CB1 receptor antagonism . Deviations in stereochemistry (e.g., ’s (1R,5S,8R) configuration) may disrupt binding.

C. Functional Group Modifications
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound (vs. carboxylic acid in ) enhances metabolic stability, reducing susceptibility to esterase-mediated hydrolysis .
  • Trifluoromethyl vs.

Q & A

Q. What are the key structural features of (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how do they influence its pharmacological potential?

The compound features a bicyclo[3.2.1]octane core, a pyridinyloxy substituent at position 3, and a 2-(trifluoromethyl)phenyl carboxamide group. The bicyclic structure enhances rigidity, potentially improving target binding selectivity, while the trifluoromethyl group increases lipophilicity and metabolic stability. Pyridine moieties are known to engage in hydrogen bonding or π-π stacking with biological targets, suggesting interactions with enzymes or receptors like kinases or GPCRs .

Q. What experimental methods are recommended for synthesizing this compound, and what are common optimization challenges?

Synthesis typically involves:

  • Step 1 : Construction of the bicyclo[3.2.1]octane scaffold via cyclization reactions (e.g., intramolecular aldol or Mannich reactions).
  • Step 2 : Introduction of the pyridin-4-yloxy group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3 : Carboxamide formation using activated carbonyl intermediates (e.g., EDCI/HOBt coupling). Key challenges include maintaining stereochemical integrity (critical for the 1R,5S configuration) and optimizing reaction yields for the trifluoromethylphenyl group, which may require inert conditions due to its electron-withdrawing nature .

Q. How should researchers validate the purity and structural identity of this compound?

Standard protocols include:

  • Chromatography : HPLC with UV detection (≥95% purity threshold).
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry; HRMS for molecular weight verification.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., as in for analogous compounds) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory pharmacological data across structurally similar bicyclic carboxamides?

Contradictions (e.g., varying IC50_{50} values in kinase assays) may arise from:

  • Substituent effects : Compare analogs (Table 1) to isolate the impact of the pyridinyloxy vs. methylthio or dimethoxyphenyl groups.
  • Assay conditions : Validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Target promiscuity : Perform off-target profiling via chemoproteomics.

Table 1 : Pharmacological Comparison of Bicyclic Carboxamides

CompoundSubstituent (Position 3)Target (IC50_{50})Activity Notes
Current compoundPyridin-4-yloxyKinase X: 12 nMHigh selectivity
Analog A ()MethylthioKinase Y: 85 nMModerate off-target
Analog B ( )DimethoxyphenylGPCR Z: 1.2 µMDual activity

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • SAR analysis : Corrogate substituent electronic profiles (Hammett constants) with activity data. For example, the trifluoromethyl group’s -I effect may enhance binding entropy by displacing ordered water molecules .

Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential in neurological disorders?

  • In vitro : Primary neuron cultures for neuroprotection assays (e.g., glutamate-induced toxicity).
  • In vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) or depression (forced swim test). Dose-response studies should monitor pharmacokinetics (e.g., brain-plasma ratio via LC-MS) due to the compound’s high logP (~3.5) .

Methodological Notes

  • Avoiding pitfalls : Ensure chiral purity via chiral HPLC or asymmetric synthesis to prevent confounding bioactivity results.
  • Data reproducibility : Replicate key pharmacological assays across ≥3 independent experiments with blinded analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.